3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate
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Overview
Description
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate is a chemical compound with the molecular formula C19H30N2O5S and a molecular weight of 398.52 g/mol . It is a derivative of diazabicyclo compounds, which are known for their unique bicyclic structure. This compound is often used as a building block in pharmaceutical and chemical research due to its stability and reactivity.
Preparation Methods
The synthesis of 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate typically involves multiple steps. One common method includes the protection of the diazabicyclo structure with a Boc (tert-butoxycarbonyl) group, followed by tosylation. The reaction conditions often require the use of solvents like dichloromethane and reagents such as tosyl chloride and triethylamine . Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the bicyclic structure.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability, while the tosylate group enhances its reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar compounds to 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate include:
9-Boc-3,9-diaza-bicyclo[4.2.1]nonane: This compound has a similar structure but lacks the tosylate group, making it less reactive.
3,9-Diazabicyclo[4.2.1]nonane: This is the parent compound without any protective groups, making it more prone to degradation.
The uniqueness of this compound lies in its combination of stability and reactivity, which makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C7H8O3S/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,13H,4-8H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELKPJQSKRXRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2CCC(C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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